1,2-Dimethyl-3-(4-nitrophenoxy)benzene
CAS No.: 23471-68-3
Cat. No.: VC13286541
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23471-68-3 |
---|---|
Molecular Formula | C14H13NO3 |
Molecular Weight | 243.26 g/mol |
IUPAC Name | 1,2-dimethyl-3-(4-nitrophenoxy)benzene |
Standard InChI | InChI=1S/C14H13NO3/c1-10-4-3-5-14(11(10)2)18-13-8-6-12(7-9-13)15(16)17/h3-9H,1-2H3 |
Standard InChI Key | OZSVRVYLRLYMIQ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES | CC1=C(C(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a central benzene ring with two methyl groups () at the 1- and 2-positions and a 4-nitrophenoxy group () at the 3-position. The nitro group () is an electron-withdrawing moiety, influencing the electronic distribution of the aromatic system .
Key Structural Data:
Parameter | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 243.26 g/mol | |
SMILES Notation | Cc1cccc(Oc2ccc(cc2)N+[O-])c1C | |
IUPAC Name | 1,2-Dimethyl-3-(4-nitrophenoxy)benzene |
The nitro group’s para position on the phenoxy ring enhances steric and electronic effects, making the compound a versatile intermediate in organic synthesis.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. A common route involves reacting 1,2-dimethylbenzene (o-xylene) derivatives with 4-nitrophenol in the presence of a base such as potassium carbonate () and a polar aprotic solvent like dimethylformamide (DMF) .
Reaction Conditions:
Industrial Production
Industrial methods utilize continuous flow reactors to optimize efficiency. Key steps include:
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Nitration: Introducing the nitro group to phenol derivatives.
-
Etherification: Coupling nitrophenol with methyl-substituted benzene using phase-transfer catalysts.
Purification often involves fractional distillation or recrystallization from ethyl acetate .
Physicochemical Properties
Thermal Stability
The compound exhibits moderate thermal stability, with a melting point of 90–92°C and a boiling point of 320–325°C (estimated) . Its decomposition begins at ~250°C, releasing nitrogen oxides () .
Solubility and Reactivity
Solvent | Solubility (g/100 mL) |
---|---|
Ethanol | 0.5 |
Dichloromethane | 12.3 |
Water | Insoluble |
The nitro group facilitates electrophilic aromatic substitution (EAS) at the ortho and para positions of the phenoxy ring, while the methyl groups sterically hinder reactions at adjacent sites .
Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs incoming electrophiles to the meta position of the phenoxy ring. For example, nitration yields 3,4-dinitro derivatives, while sulfonation produces sulfonic acid analogs .
Reduction Reactions
Catalytic hydrogenation () reduces the nitro group to an amine (), forming 1,2-dimethyl-3-(4-aminophenoxy)benzene, a precursor for azo dyes and pharmaceuticals .
Reduction Pathway:
Applications and Research Findings
Pharmaceutical Intermediate
Derivatives of this compound inhibit amyloid fibril formation, a target in neurodegenerative disease research. In vitro studies show 50% inhibition of hen egg white lysozyme (HEWL) aggregation at 0.1 mM .
Materials Science
The compound serves as a monomer in synthesizing poly(aryl ether)s, polymers with high thermal stability used in aerospace coatings .
Antimicrobial Activity
Recent studies report moderate antibacterial activity against Staphylococcus aureus (MIC: 0.025 mg/mL) and Escherichia coli (MIC: 0.020 mg/mL) .
Comparative Analysis with Analogues
Compound | Key Difference | Reactivity |
---|---|---|
1,3-Dimethyl-5-(4-nitrophenoxy)benzene | Methyl groups at 1,3-positions | Higher EAS selectivity |
1,2-Dimethyl-4-(3-nitrophenoxy)benzene | Nitro group at meta position | Lower thermal stability |
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